molecular formula C14H22O4 B12856006 Cis-4-methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid

Cis-4-methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid

Cat. No.: B12856006
M. Wt: 254.32 g/mol
InChI Key: VCWLZDVWHQVAJU-RYUDHWBXSA-N
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Description

Cis-4-methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid is a synthetic compound known for its role as a fatty-acid synthase (FASN) inhibitor. This compound has garnered attention due to its potential therapeutic effects in various cancer models . It is also referred to as C75 in some scientific literature, although we will avoid using abbreviations as per your request.

Preparation Methods

The synthesis of cis-4-methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid involves several stepsThe reaction conditions often require specific catalysts and solvents to ensure the correct stereochemistry and yield . Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining purity and efficiency.

Chemical Reactions Analysis

Cis-4-methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it serves as a potent inhibitor of fatty-acid synthase, making it a valuable tool in cancer research. Studies have shown that it can impair mitochondrial function and induce apoptosis in cancer cells .

Mechanism of Action

The mechanism of action of cis-4-methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid involves the inhibition of fatty-acid synthase (FASN). By binding to the catalytic domains of FASN, it disrupts the synthesis of fatty acids, which are essential for the growth and survival of cancer cells. This inhibition leads to mitochondrial dysfunction, increased reactive oxygen species, and ultimately cell death . The compound also affects the mitochondrial fatty acid synthesis pathway, further impairing mitochondrial function .

Comparison with Similar Compounds

Properties

Molecular Formula

C14H22O4

Molecular Weight

254.32 g/mol

IUPAC Name

(2S,3S)-4-methylidene-2-octyl-5-oxooxolane-3-carboxylic acid

InChI

InChI=1S/C14H22O4/c1-3-4-5-6-7-8-9-11-12(13(15)16)10(2)14(17)18-11/h11-12H,2-9H2,1H3,(H,15,16)/t11-,12-/m0/s1

InChI Key

VCWLZDVWHQVAJU-RYUDHWBXSA-N

Isomeric SMILES

CCCCCCCC[C@H]1[C@H](C(=C)C(=O)O1)C(=O)O

Canonical SMILES

CCCCCCCCC1C(C(=C)C(=O)O1)C(=O)O

Origin of Product

United States

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